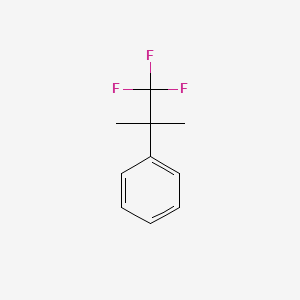
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene typically involves the introduction of the trifluoromethyl group to a benzene ring. One common method is the Friedel-Crafts alkylation, where benzene reacts with a trifluoromethyl-containing alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes
化学反应分析
Types of Reactions
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl-substituted benzoic acids.
Reduction: Reduction reactions can lead to the formation of trifluoromethyl-substituted cyclohexanes.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Trifluoromethylbenzoic acid.
Reduction: Trifluoromethylcyclohexane.
Substitution: Trifluoromethyl-substituted halobenzenes.
科学研究应用
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorinated pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs.
Medicine: Investigated for its potential use in the design of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds show efficacy.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism by which (2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene exerts its effects is largely influenced by the trifluoromethyl group. This group increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The trifluoromethyl group also enhances the lipophilicity of the compound, which can improve its ability to cross biological membranes and interact with molecular targets.
相似化合物的比较
Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the additional methyl groups.
Trifluoromethylphenol: Contains a hydroxyl group instead of the dimethyl group.
Trifluoromethylbenzoic acid: Contains a carboxyl group instead of the dimethyl group.
Uniqueness
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene is unique due to the presence of both the trifluoromethyl group and the dimethyl group, which together influence its chemical reactivity and physical properties. This combination makes it particularly useful in applications where both electron-withdrawing and steric effects are desired.
属性
分子式 |
C10H11F3 |
|---|---|
分子量 |
188.19 g/mol |
IUPAC 名称 |
(1,1,1-trifluoro-2-methylpropan-2-yl)benzene |
InChI |
InChI=1S/C10H11F3/c1-9(2,10(11,12)13)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI 键 |
IYRICGSWUCMDOP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13906063.png)
![(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13906064.png)





![[10,13-Dimethyl-17-(6-methylheptan-2-yl)-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13906098.png)
![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine](/img/structure/B13906100.png)
![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride](/img/structure/B13906105.png)
![benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13906124.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13906127.png)
